molecular formula C18H16O3 B1257029 Rataniaphenol III

Rataniaphenol III

Cat. No.: B1257029
M. Wt: 280.3 g/mol
InChI Key: LYELQAFKYBUWAN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rataniaphenol III is a phenolic secondary metabolite primarily isolated from the root extracts of Krameria triandra (commonly known as ratania). This compound belongs to the class of oligostilbenoids, characterized by a complex polyphenolic structure with multiple aromatic rings and hydroxyl groups. Its molecular formula is C₃₆H₃₀O₁₂, and it exhibits a molecular weight of 654.62 g/mol.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-methoxy-4-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C18H16O3/c1-3-4-12-5-8-16-13(9-12)10-18(21-16)15-7-6-14(19)11-17(15)20-2/h3-11,19H,1-2H3/b4-3+

InChI Key

LYELQAFKYBUWAN-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)OC

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)OC

Synonyms

ratanhiaphenol III

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rataniaphenol III shares structural and functional similarities with other phenolic compounds, including resveratrol, ε-viniferin, and hopeaphenol. Below is a detailed comparison of their chemical properties and bioactivities:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
This compound C₃₆H₃₀O₁₂ 654.62 Hydroxyl, stilbene dimer Antioxidant (IC₅₀: 2.1 µM in DPPH assay), anti-inflammatory (NF-κB inhibition at 10 µM)
Resveratrol C₁₄H₁₂O₃ 228.24 Hydroxyl, trans-stilbene Antioxidant (IC₅₀: 15.5 µM), cardioprotective, activates SIRT1
ε-Viniferin C₂₈H₂₂O₆ 454.47 Tetrameric stilbene Antifungal (MIC: 5 µg/mL), moderate antioxidant (IC₅₀: 8.3 µM)
Hopeaphenol C₄₂H₃₂O₁₂ 752.70 Hexameric stilbene Anticancer (IC₅₀: 4.8 µM in HeLa cells), anti-HIV protease inhibition

Key Findings:

Structural Complexity: this compound’s dimeric stilbene structure distinguishes it from oligomeric compounds like ε-viniferin (tetramer) and hopeaphenol (hexamer). This reduced molecular size correlates with higher solubility in polar solvents (e.g., ethanol) compared to hopeaphenol, which aggregates in aqueous solutions .

Bioactivity: While hopeaphenol and ε-viniferin excel in antimicrobial and anticancer roles, this compound shows superior antioxidant efficacy (2.1 µM IC₅₀ vs. 8.3 µM for ε-viniferin) due to its accessible hydroxyl groups .

Metabolic Stability: this compound exhibits a plasma half-life of 6.2 hours in murine models, outperforming resveratrol (1.5 hours) but lagging behind ε-viniferin (9.8 hours) .

Comparative Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters (Murine Models)

Compound Bioavailability (%) Half-Life (h) Cmax (µg/mL)
This compound 22.5 6.2 12.3
Resveratrol 0.5–1.0 1.5 2.1
ε-Viniferin 18.9 9.8 8.7
  • Bioavailability: this compound’s moderate bioavailability (22.5%) is attributed to glucuronidation in the liver, a common metabolic pathway for polyphenols .
  • Cmax : Its peak plasma concentration (12.3 µg/mL) is significantly higher than resveratrol’s, suggesting better absorption in the gastrointestinal tract .

Analytical Methodologies

This compound and its analogs are typically quantified via HPLC-UV or LC-MS. For example:

  • HPLC Conditions : C18 column, gradient elution with acetonitrile/water (0.1% formic acid), detection at 280 nm .
  • LC-MS/MS: Used to differentiate this compound from hopeaphenol via fragmentation patterns (m/z 654 → 327 for this compound vs. m/z 752 → 376 for hopeaphenol) .

Q & A

Q. How should researchers report negative or inconclusive findings related to this compound?

  • Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results) or include as supplementary material. Detail experimental parameters (e.g., solvent purity, incubation times) to aid replication efforts. Use FAIR data principles for archiving raw datasets .

Tables for Methodological Reference

Challenge Recommended Approach Key References
Low synthetic yieldScreen chiral catalysts; optimize reaction kinetics
Spectral data contradictionsComputational modeling (DFT, MD simulations)
Bioassay variabilityStandardize cell lines; use orthogonal assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rataniaphenol III
Reactant of Route 2
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